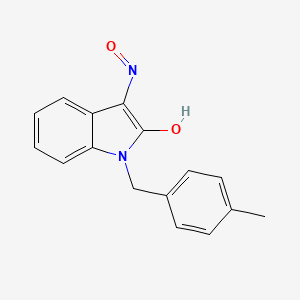

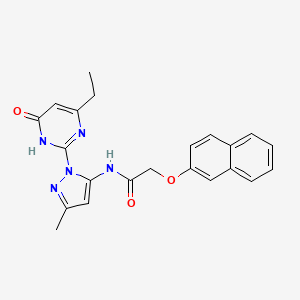

![molecular formula C15H12ClNO2S3 B2712894 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide CAS No. 2309802-18-2](/img/structure/B2712894.png)

N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound appears to contain a bithiophene moiety, which is a type of aromatic compound that consists of two thiophene rings fused together . Bithiophenes are known to be used in organic electronics due to their semiconducting properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the conjugated system of the bithiophene . The presence of the amide group (-CONH2) would also introduce polarity to the molecule.Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, bithiophenes can undergo various reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure . For example, the presence of an amide group could allow for hydrogen bonding, affecting its solubility in different solvents.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Thiophene derivatives, including bithiophene compounds, have been synthesized and characterized for various applications. For instance, research by Desai et al. (2011) focused on synthesizing a series of compounds for antimicrobial activities, emphasizing the importance of structural elucidation using spectroscopic techniques like IR, NMR, and Mass spectrometry (Desai, Dodiya, & Shihora, 2011). Such methodologies are crucial for understanding the chemical behavior and potential applications of N-(2-([2,3'-bithiophene]-5-yl)-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide.

Electrophilic Reactions and Polymerization

The study of electrophilic reactions promoted by samarium diiodide in thiophene-incorporating compounds, as explored by Yang et al. (2000), highlights the synthetic versatility of thiophene derivatives. This research demonstrates the regioselective reactions of thiophene compounds with aldehydes, ketones, and conjugated esters, leading to the preparation of long-chain esters with remote hydroxyl and carboxyl groups (Yang, Nandy, Selvakumar, & Fang, 2000). Such findings suggest the potential for N-(2-([2,3'-bithiophene]-5-yl)-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide to undergo similar reactions, expanding its application scope.

Applications in Material Science

The oxidative polymerization of monosubstituted bithiophenes, as reported by Rasmussen, Pickens, & Hutchison (1998), presents a new approach to functionalized polythiophenes. This research underscores the advantages of using bithiophene derivatives for polymerization, including direct oxidative polymerization and the production of polymers with decreased side-chain density, which is significant for enhancing effective conjugation lengths (Rasmussen, Pickens, & Hutchison, 1998). This polymerization approach could be applicable to N-(2-([2,3'-bithiophene]-5-yl)-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide, offering pathways to novel polymeric materials.

Photophysical and Electrochemical Properties

The study of solvent polarity indicators based on bithiophene carboxamidine derivatives by Taha et al. (2021) provides insights into the photophysical properties of thiophene derivatives in different solvents. These properties are essential for applications in sensors and optoelectronic devices (Taha, Dappour, Ismail, Kamel, & Abdel-Shafi, 2021). The findings from this research could inform the development of applications for N-(2-([2,3'-bithiophene]-5-yl)-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide in similar domains.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-chloro-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2S3/c16-14-4-3-13(22-14)15(19)17-7-10(18)12-2-1-11(21-12)9-5-6-20-8-9/h1-6,8,10,18H,7H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSEGNANIXPLFFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC=C(S2)C(CNC(=O)C3=CC=C(S3)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

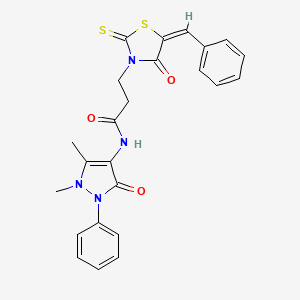

![2-Chloro-N-ethyl-N-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]propanamide](/img/structure/B2712811.png)

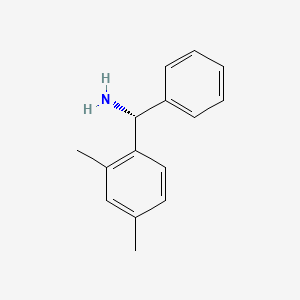

![3-[[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2712812.png)

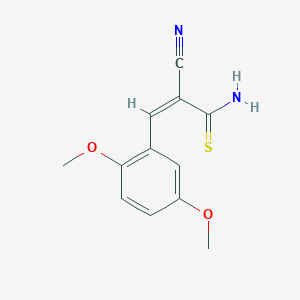

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2712817.png)

![N-(sec-butyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2712818.png)

![methyl 3-(3-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2712824.png)

![3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one O-(2,4-dichlorobenzyl)oxime](/img/structure/B2712829.png)

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2712830.png)